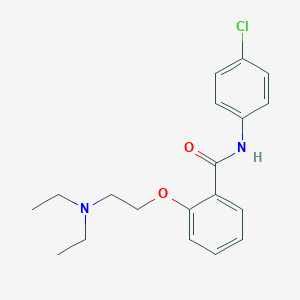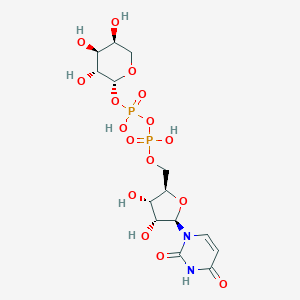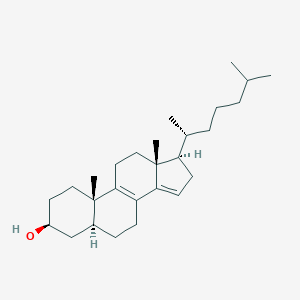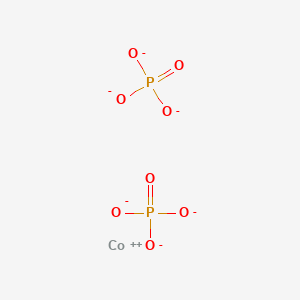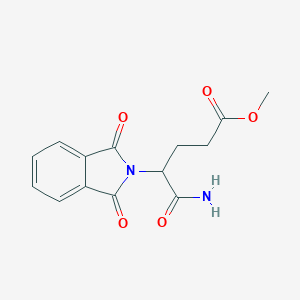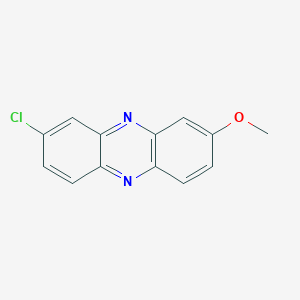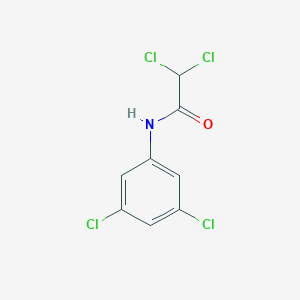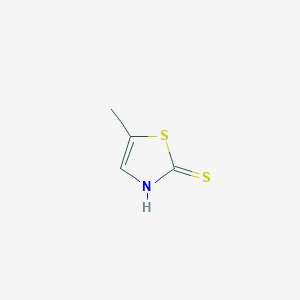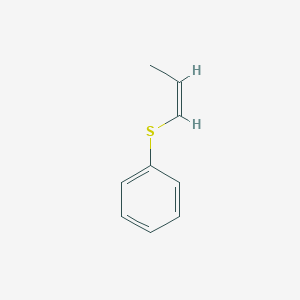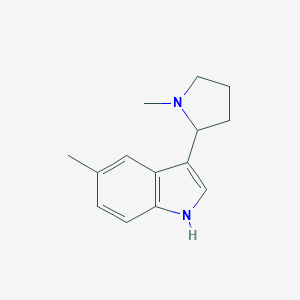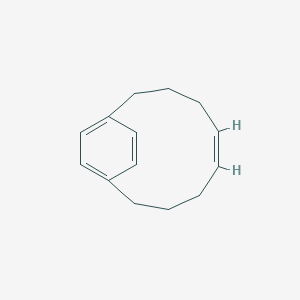
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-, also known as quadricyclane, is a bicyclic compound with a unique structure that has attracted significant attention in the scientific community. This compound has a wide range of potential applications in various fields, including material science, chemistry, and biology.
Mécanisme D'action
The mechanism of action of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is based on its unique structure, which allows it to undergo a reversible [2+2] cycloaddition reaction upon exposure to light. This reaction causes a change in the molecular shape of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e, which can be used to trigger various biological and chemical processes. For example, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a photoswitchable ligand for the activation of ion channels and receptors, which can be used to control cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Quadricyclane has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e can be used to control the activity of ion channels and receptors, which can be used to regulate cellular signaling pathways. In vivo studies have shown that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e can be used to control the behavior of animals, including fruit flies and mice. These studies suggest that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has significant potential as a tool for studying biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is its ability to undergo a reversible [2+2] cycloaddition reaction upon exposure to light. This property allows Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e to be used as a photoswitchable ligand for the activation of ion channels and receptors, which can be used to control cellular signaling pathways. However, one of the limitations of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is its sensitivity to light. This can make it challenging to work with in the laboratory, and it requires careful handling to avoid unintended activation.
Orientations Futures
There are several future directions for the study of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e. One potential application is in the development of photoswitchable drugs, which can be used to control the activity of specific cellular targets. Another potential application is in the development of molecular machines and switches, which can be used to perform specific tasks in a controlled manner. Additionally, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e could be used as a tool for studying biological systems, including the regulation of cellular signaling pathways and the behavior of animals. Overall, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has significant potential for a wide range of applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is a unique bicyclic compound with significant potential for various applications in material science, chemistry, and biology. Its ability to undergo a reversible [2+2] cycloaddition reaction upon exposure to light makes it a valuable tool for studying biological systems and developing photoswitchable drugs and molecular machines. However, its sensitivity to light also presents challenges in the laboratory. Further research is needed to fully explore the potential of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e and its applications in various fields.
Méthodes De Synthèse
The synthesis of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e involves the conversion of norbornadiene to Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e through a photochemical reaction. This reaction is initiated by ultraviolet light, which causes the norbornadiene molecule to undergo a [2+2] cycloaddition reaction, resulting in the formation of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e. This synthesis method has been widely used in the laboratory, and it is a relatively simple and efficient way to produce Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e.
Applications De Recherche Scientifique
Quadricyclane has been extensively studied for its potential applications in various fields. In material science, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a building block for the synthesis of molecular machines and switches. In chemistry, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a precursor for the synthesis of other compounds, including cyclooctatetraene. In biology, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been studied for its potential use as a photoswitchable ligand for ion channels and receptors.
Propriétés
Numéro CAS |
19041-50-0 |
|---|---|
Nom du produit |
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)- |
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
(5Z)-bicyclo[8.2.2]tetradeca-1(12),5,10,13-tetraene |
InChI |
InChI=1S/C14H18/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h1-2,9-12H,3-8H2/b2-1- |
Clé InChI |
FGKPGTMPKFMBDZ-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCCC2=CC=C(C1)C=C2 |
SMILES |
C1CC=CCCCC2=CC=C(C1)C=C2 |
SMILES canonique |
C1CC=CCCCC2=CC=C(C1)C=C2 |
Synonymes |
(E)-Bicyclo[8.2.2]tetradeca-5,10,12(1),13-tetraene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



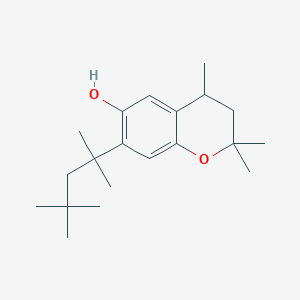
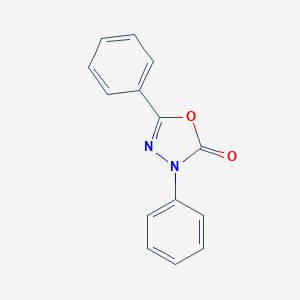
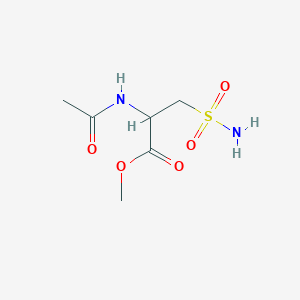
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
